1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,5-dimethoxy-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-17-13-9-15(14(18-2)8-12(13)16)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSZUUGCKYUQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OCC2=CC=CC=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453199 | |
| Record name | 1-Benzyloxy-4-bromo-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524713-43-7 | |
| Record name | 1-Benzyloxy-4-bromo-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of Aryl Halides in Modern Synthetic Strategies
Aryl halides are fundamental building blocks in organic chemistry, prized for their accessibility and broad utility as synthetic intermediates. libretexts.orgresearchgate.net While generally resistant to classical nucleophilic substitution reactions, their reactivity can be harnessed through modern catalytic methods. libretexts.orgwikipedia.org The carbon-halogen bond in aryl halides, particularly bromides and iodides, is readily activated by transition metal catalysts (e.g., palladium, nickel, copper), making them ideal substrates for cross-coupling reactions. rsc.org
These reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, are cornerstones of modern synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. This capability is crucial for assembling the complex carbon skeletons of pharmaceuticals, agrochemicals, and functional materials. libretexts.orgacs.org The presence of the bromine atom on the 1-(benzyloxy)-4-bromo-2,5-dimethoxybenzene ring thus provides a reactive "handle" for chemists to introduce a wide variety of other molecular fragments, underscoring the strategic importance of the aryl halide moiety.
Role of Benzyloxy Ethers As Key Structural Motifs and Protecting Groups
The benzyloxy group (often abbreviated as BnO-) is another critical feature of the title compound. Benzyl (B1604629) ethers are widely employed in multi-step organic synthesis, primarily as protecting groups for alcohols and phenols. organic-chemistry.orgyoutube.comhighfine.com A protecting group is a chemical moiety that temporarily masks a reactive functional group, preventing it from participating in a reaction while transformations are carried out elsewhere in the molecule. youtube.com
The benzyl ether is valued for its stability across a broad spectrum of reaction conditions, including acidic and basic media, and its resistance to many oxidizing and reducing agents. uwindsor.ca It is typically installed via the Williamson ether synthesis, which involves the reaction of an alcohol or phenol (B47542) with a benzyl halide (like benzyl bromide) in the presence of a base. organic-chemistry.orgwikipedia.orgfrancis-press.com Crucially, the benzyl group can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), to regenerate the original hydroxyl group. youtube.comhighfine.com In 1-(benzyloxy)-4-bromo-2,5-dimethoxybenzene, the benzyloxy group protects a phenolic oxygen, allowing chemists to perform reactions at the aryl bromide site without interference from the potentially reactive phenol.
Overview of Aromatic Ethers in the Design of Complex Molecular Architectures
Multi-Step Synthetic Pathways and Sequential Transformations
The successful synthesis of complex substituted benzenes relies on a logical sequence of reactions. The order in which substituents are introduced is paramount for controlling the final substitution pattern, and reaction conditions must be fine-tuned to maximize both product yield and selectivity. libretexts.orglibretexts.org
Regiochemical control is the cornerstone of synthesizing specifically substituted aromatic compounds. researchgate.net In the synthesis of this compound from 2,5-dimethoxyphenol, the order of reactions is critical.
By performing bromination first, the potent para-directing influence of the hydroxyl group is exploited to place the bromine atom at the C-4 position. The hydroxyl group is a more powerful activating and directing group than the methoxy (B1213986) groups, ensuring high selectivity for this position. masterorganicchemistry.com If one were to attempt to benzylate the phenol first, the resulting benzyl ether would still be an ortho-, para-director, but the subsequent bromination might yield a mixture of isomers, complicating the synthesis.
Therefore, the strategy of installing the bromine guided by the hydroxyl group and subsequently converting the hydroxyl to the benzyloxy ether is a clear example of how sequential transformations are used to build molecular complexity in a controlled manner. libretexts.org This multi-step approach allows chemists to navigate the rules of electrophilic aromatic substitution to arrive at a single, desired constitutional isomer. youtube.com
To ensure the viability of a synthetic route, each step must be optimized for both chemical yield and purity of the product. researchgate.net
For the bromination of 2,5-dimethoxyphenol , key parameters to optimize include the choice of brominating agent, solvent, and temperature. Using a mild brominating agent like N-bromosuccinimide (NBS) can provide a slow, steady source of the bromine electrophile, which helps to prevent unwanted side reactions such as polybromination that can occur with the more reactive elemental bromine (Br₂). The reaction temperature should be carefully controlled, as higher temperatures can lead to decreased selectivity and the formation of byproducts.
For the O-alkylation step , optimization focuses on the conditions for the Williamson ether synthesis. The choice of base is important; a moderately strong base like potassium carbonate is often sufficient to deprotonate the phenol without causing side reactions. nih.gov The reaction is typically run in a polar aprotic solvent like acetone (B3395972) or DMF at reflux temperature to ensure a reasonable reaction rate. pharmaxchange.infonih.gov Ensuring anhydrous (dry) conditions is crucial, as the presence of water can hydrolyze the alkylating agent and reduce the nucleophilicity of the phenoxide, thereby lowering the yield of the desired ether product.
Methodological Advancements in Aromatic Ether Synthesis
The initial step in the synthesis is the formation of 1-(benzyloxy)-2,5-dimethoxybenzene through an aromatic ether synthesis, typically a Williamson ether synthesis. This reaction involves the coupling of a phenoxide with an alkyl halide. Recent advancements have focused on improving the efficiency and conditions of this classical reaction.
Exploration of Catalyst Systems and Reagent Stoichiometry
The Williamson ether synthesis for preparing benzylic ethers from phenols is often facilitated by phase-transfer catalysis (PTC), which enhances the reaction rate by transporting the phenoxide ion from the aqueous phase to the organic phase where the benzyl halide is present. numberanalytics.com The choice of catalyst and the stoichiometry of the reactants are crucial for optimizing the yield and minimizing side reactions.
Commonly used phase-transfer catalysts for such reactions include quaternary ammonium (B1175870) salts like benzyl tributylammonium (B8510715) chloride. phasetransfercatalysis.com The catalyst's structure, particularly the nature of the cation, can influence the reaction's efficiency. For instance, cinchona alkaloid-derived quaternary ammonium compounds have been extensively studied for asymmetric phase-transfer catalysis. nih.govd-nb.info
The stoichiometry of the reactants also plays a significant role. An excess of the alkylating agent, benzyl chloride or benzyl bromide, is often employed to ensure complete conversion of the phenol. However, this can lead to the formation of byproducts if the catalyst itself is susceptible to benzylation, which is a consideration when using benzyl quats as catalysts. phasetransfercatalysis.com The base used to deprotonate the phenol, typically sodium hydroxide (B78521) or potassium carbonate, must be used in at least a stoichiometric amount, and often in excess, to drive the reaction to completion. nih.gov The choice of solvent is also critical, with polar aprotic solvents generally favoring the SN2 reaction pathway. numberanalytics.com
Table 1: Catalyst Systems and Conditions in Williamson Ether Synthesis
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl tributylammonium chloride | 5% NaOH | Methylene (B1212753) chloride | Room Temperature | 78 | phasetransfercatalysis.com |
| N-(p-trifluoromethyl)benzyl)cinchonidinium bromide | Two-phase system | - | - | 60 (ee) | nih.gov |
| None (conventional) | Alcoholic NaOH | Ethanol | Reflux | Good | nih.gov |
Application of Microflow Chemistry in Related Arene Syntheses
Microflow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and improved safety. mdpi.comnih.gov In the context of aromatic ether synthesis, microfluidic reactors can provide better control over reaction time and temperature, potentially leading to higher yields and purities.
The synthesis of ethers in continuous flow systems often involves pumping a stream of the deprotonated alcohol/phenol and a stream of the alkylating agent to a mixing point, followed by passage through a heated reaction coil. mdpi.com The residence time in the reactor, which is determined by the flow rate and the reactor volume, is a critical parameter that can be precisely controlled to optimize the reaction. For example, in the synthesis of furfuryl ethers, flow rates of around 0.5 mL/min with residence times on the order of minutes have been shown to be effective. mdpi.com
While specific applications of microflow chemistry for the synthesis of 1-(benzyloxy)-2,5-dimethoxybenzene are not extensively documented, the principles from related arene syntheses can be applied. The efficient mixing in microreactors is particularly beneficial for biphasic reactions, such as those employing phase-transfer catalysis. ethz.ch
Table 2: Parameters in Microflow Synthesis of Ethers
| Reactor Type | Flow Rate (mL/min) | Temperature (°C) | Residence Time | Catalyst | Reference |
| Cartridge | 0.5 | 70 | 30 min | Pd/C | mdpi.com |
| Droplet-based | - | - | < 10 s | - | ethz.ch |
Investigations into Alternative Bromination Reagents and Conditions
The second step in the synthesis is the regioselective bromination of the electron-rich 1-(benzyloxy)-2,5-dimethoxybenzene ring. The directing effects of the benzyloxy and methoxy groups favor substitution at the positions ortho and para to these activating groups. The primary challenge is to achieve monobromination at the desired position, which is para to the benzyloxy group and ortho to one of the methoxy groups.
N-Bromosuccinimide (NBS): A widely used reagent for the bromination of activated aromatic rings is N-Bromosuccinimide (NBS). wikipedia.orgorganic-chemistry.org NBS is a convenient and safer alternative to liquid bromine and often provides higher regioselectivity. researchgate.net The reaction is typically carried out in a polar solvent like acetonitrile (B52724) or in the presence of an acid catalyst. The mechanism involves the generation of a low concentration of Br₂ or a polarized Br-N bond that acts as the electrophile. researchgate.net For highly activated systems, the reaction can proceed without a strong Lewis acid catalyst.
Bromine in Acetic Acid: A traditional method for aromatic bromination involves the use of molecular bromine (Br₂) in a solvent such as acetic acid. wku.edu Acetic acid can act as a catalyst by polarizing the Br-Br bond, making the bromine more electrophilic. phasetransfercatalysis.com While effective, this method can sometimes lead to over-bromination, especially with highly activated substrates like polyalkoxybenzenes. The stoichiometry of bromine is a critical factor to control to favor monobromination.
Other Brominating Agents: A variety of other brominating agents have been explored for activated aromatic systems. These include tribromoisocyanuric acid (TBCA), which can generate Br⁺ in situ and has been shown to be highly regioselective for the monobromination of electron-rich aromatic rings. researchgate.net The combination of an alkali metal bromide (like KBr) with an oxidizing agent (such as H₂O₂) can also generate bromine in situ, offering a greener alternative. sciencemadness.org
The choice of brominating agent and reaction conditions will depend on the desired selectivity and the reactivity of the substrate. For 1-(benzyloxy)-2,5-dimethoxybenzene, the strong activating nature of the three alkoxy groups necessitates mild conditions to prevent polybromination.
Table 3: Comparison of Bromination Reagents for Activated Arenes
| Reagent | Conditions | Advantages | Disadvantages | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile or acid catalyst | High regioselectivity, safer than Br₂ | Can require radical initiators for benzylic bromination | wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Bromine (Br₂) | Acetic acid | Readily available | Can lead to over-bromination, hazardous | wku.edu |
| Tribromoisocyanuric acid (TBCA) | Methanol or water | High regioselectivity, efficient | Less common than NBS or Br₂ | researchgate.net |
| KBr / H₂O₂ | Aqueous conditions | "Green" alternative | May require optimization | sciencemadness.org |
Transformations Involving the Aryl Bromide Moiety
The aryl bromide functionality is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is central to many synthetic applications of this compound.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl bromide in this compound serves as an excellent electrophilic partner in these transformations. researchgate.net
The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.govresearchgate.net The general mechanism initiates with the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted olefin product. nih.govnih.gov While specific examples using this compound are not prevalent in readily available literature, the reactivity of similar substrates, such as 1,4-diiodo-2,5-dimethoxybenzene, in Heck-type reactions demonstrates the feasibility of this transformation. nih.gov
The Suzuki-Miyaura reaction is arguably one of the most utilized methods for constructing C-C bonds, coupling an organoboron reagent with an organic halide. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its byproducts. nih.govnih.gov The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov The electron-donating nature of the methoxy and benzyloxy groups on the aromatic ring can influence the rate of the initial oxidative addition step. Similar 2,5-dimethoxy-substituted aryl bromides are competent substrates in Suzuki-Miyaura couplings, readily reacting with various arylboronic acids to form biaryl structures. nih.govtcichemicals.com
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions with Related Aryl Halides
| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | 1-Chloro-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 97 |
| Suzuki-Miyaura | 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | - | 90 | Moderate to Good |
| Mizoroki-Heck | Iodobenzene | 1-Decene | Palladium catalyst | - | - | - | ~100 (microwave) |
Note: This table presents data from related reactions to illustrate typical conditions and outcomes. Yields are highly substrate and condition dependent. Data sourced from references nih.govrsc.orgcem.com.
The aryl bromide can be converted into a nucleophilic organometallic species through metal-halogen exchange. This transformation inverts the polarity at the carbon atom, enabling it to react with various electrophiles to form new carbon-carbon bonds. nih.govresearchgate.net
A common method is lithiation , typically achieved by treating the aryl bromide with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. core.ac.ukresearchgate.net This halogen-lithium exchange generates an aryllithium intermediate. This highly reactive species can then be quenched with a range of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups. For instance, reaction with dimethylformamide (DMF) would yield the corresponding aldehyde. core.ac.uk The presence of the ortho-methoxy group can potentially direct the lithiation through coordination with the lithium atom, although steric hindrance from the adjacent benzyloxy group might also play a role. core.ac.uk
Alternatively, the formation of a Grignard reagent is possible by reacting this compound with magnesium metal. While less reactive than their organolithium counterparts, Grignard reagents are highly effective nucleophiles for forming C-C bonds with carbonyl compounds and other electrophiles. biosynth.com
Arynes, or benzynes, are highly reactive intermediates derived from aromatic rings by the formal removal of two adjacent substituents, resulting in a carbon-carbon triple bond within the ring. tcichemicals.com While not typically isolated, they can be generated in situ and trapped with various reagents. tcichemicals.com The generation of a benzyne (B1209423) from this compound could theoretically be achieved by treatment with a very strong base, such as sodium amide or lithium diisopropylamide (LDA), which would induce elimination of HBr. youtube.com The elimination would likely involve the proton ortho to the bromine atom.
Once formed, the strained triple bond of the benzyne intermediate is highly susceptible to cycloaddition reactions. beilstein-journals.org It can react as a dienophile or a dipolarophile. For example, in the presence of a diene like furan, a [4+2] Diels-Alder cycloaddition would occur. nih.govmdpi.com It can also undergo [3+2] cycloadditions with 1,3-dipoles like azides to form benzotriazoles or with azomethine ylides. researchgate.netelsevierpure.com The substituents on the benzyne ring (in this case, benzyloxy and methoxy groups) would influence the regioselectivity of the cycloaddition.
Reactions of the Benzyloxy Functional Group
A widely used and highly effective method for benzyl ether cleavage is catalytic hydrogenolysis . This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is generally clean and efficient, proceeding under mild conditions and producing toluene (B28343) as a benign byproduct. The electronic properties of other substituents on the aromatic ring can influence the rate of hydrogenolysis. researchgate.net
Alternative methods are available when catalytic hydrogenation is not compatible with other functional groups in the molecule (e.g., alkenes or alkynes). These include treatment with strong acids like HBr in acetic acid or Lewis acids such as boron tribromide (BBr₃). However, these conditions are harsh and may not be suitable for sensitive substrates.
Table 2: Common Methods for Benzyl Ether Deprotection
| Method | Reagents | Typical Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | RT, atmospheric pressure, MeOH or EtOAc solvent | Mild, clean, high yielding | Incompatible with reducible groups (alkenes, alkynes, some halides) |
| Strong Acid Cleavage | HBr in Acetic Acid | Elevated temperature | Effective for robust substrates | Harsh conditions, low functional group tolerance |
| Lewis Acid Cleavage | BBr₃, BCl₃ | Low temperature (-78 °C to RT), CH₂Cl₂ solvent | Effective, can cleave methyl ethers as well | Stoichiometric reagent, requires careful handling |
The benzyloxy group, being significantly larger than a methoxy or hydroxyl group, exerts a considerable steric influence on the molecule. numberanalytics.com This steric bulk can hinder the approach of reagents to the adjacent positions on the aromatic ring. libretexts.orgyoutube.com For example, in reactions like electrophilic aromatic substitution (should conditions force a reaction on the ring), the benzyloxy group would strongly disfavor substitution at the ortho position (C-6) due to steric hindrance. libretexts.orgyoutube.com
Chemical Behavior of the Dimethoxybenzene Core
The reactivity of the central 2,5-dimethoxybenzene ring in this compound is significantly influenced by the electronic effects of its substituents. The two methoxy groups and the benzyloxy group are strong electron-donating groups, which activate the aromatic ring towards electrophilic attack. Conversely, the bromine atom is a weakly deactivating group. The interplay of these substituents dictates the regioselectivity and rate of various chemical transformations.
Directed Ortho Metalation and Related Lithiation Reactions
Directed ortho metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. In this process, a heteroatom-containing directing group coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or s-butyllithium, and directs deprotonation to the adjacent ortho position. For the this compound core, the methoxy and benzyloxy groups, with their Lewis basic oxygen atoms, can serve as directing groups.
However, in the presence of a bromine atom, a competing reaction, lithium-halogen exchange, often occurs much faster than deprotonation. This reaction involves the swapping of the bromine atom with the lithium atom from the organolithium reagent, generating an aryllithium species. researchgate.net This is a common and synthetically useful reaction for bromo-aromatic compounds.
For this compound, treatment with n-butyllithium at low temperatures would likely result in rapid lithium-halogen exchange at the C4 position, yielding 1-(benzyloxy)-2,5-dimethoxyphenyl-4-lithium. This newly formed aryllithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the C4 position.
The stability and subsequent reactivity of such aryllithium intermediates can be highly dependent on the solvent system. For instance, studies on the closely related 2-bromo-4,5-dimethoxy-(2-bromoethyl)benzene have shown that the aryllithium species generated via lithium-halogen exchange is stable for over an hour at -95 to -100 °C in diethyl ether/hexane, allowing it to be trapped by electrophiles. researchgate.netacgpubs.org However, in a tetrahydrofuran (B95107) (THF)/hexane mixture, the same intermediate undergoes instantaneous intramolecular cyclization. researchgate.netacgpubs.org This highlights the crucial role of the solvent in controlling the reaction pathway of functionalized aryllithium intermediates.
| Reaction Type | Reagent | Likely Outcome on Target Compound | Key Feature |
| Lithium-Halogen Exchange | n-Butyllithium | Formation of 1-(benzyloxy)-2,5-dimethoxyphenyl-4-lithium | Fast reaction, replacing Br with Li |
| Directed Ortho Metalation | n-Butyllithium | Less likely due to faster halogen exchange | Deprotonation ortho to a directing group |
Electrophilic Aromatic Substitution Reactivity Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. masterorganicchemistry.com The rate and regioselectivity of EAS reactions are governed by the electronic nature of the substituents on the aromatic ring. msu.edu
In this compound, the ring is highly activated towards EAS due to the presence of three potent electron-donating groups: one benzyloxy and two methoxy groups. libretexts.org These groups are all ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. The bromine atom is a deactivating group but is also an ortho, para-director. libretexts.org
To predict the substitution pattern, we must consider the cumulative directing effects of all four substituents. The available positions for substitution are C3 and C6.
The C1-benzyloxy group strongly directs ortho (to C6) and para (to C4, which is blocked by bromine).
The C2-methoxy group strongly directs ortho (to C3) and para (to C5, which is blocked by the other methoxy group).
The C5-methoxy group strongly directs ortho (to C6 and C4, which is blocked) and para (to C2, which is blocked).
The C4-bromo group directs ortho (to C3 and C5, which is blocked).
Combining these effects, both the C3 and C6 positions are activated. However, the C6 position is ortho to two activating groups (C1-benzyloxy and C5-methoxy), while the C3 position is ortho to one activating group (C2-methoxy) and one deactivating group (C4-bromo). Therefore, electrophilic substitution is most likely to occur at the C6 position, which is sterically accessible and electronically enriched by two activating substituents. Friedel-Crafts alkylation and acylation reactions on the highly activated dimethoxybenzene core are common examples of EAS. quizlet.comumkc.edumnstate.edu
| Substituent | Electronic Effect | Directing Influence |
| -OCH₂Ph (Benzyloxy) | Activating | Ortho, Para |
| -OCH₃ (Methoxy) | Activating | Ortho, Para |
| -Br (Bromo) | Deactivating | Ortho, Para |
General Organic Transformations Applicable to Bromo-Organic Compounds
The bromine atom on the aromatic ring of this compound is a versatile functional group that enables a variety of organic transformations beyond the lithium-halogen exchange discussed previously.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. chemistrysteps.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
However, this reaction pathway is generally unfavorable for simple aryl halides. libretexts.org It requires the presence of strong electron-withdrawing groups (such as nitro or carbonyl groups) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org
The compound this compound lacks any strong electron-withdrawing groups. Instead, it possesses three electron-donating groups, which destabilize the negatively charged intermediate required for the SNAr mechanism. Consequently, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. For the reaction to occur, extremely harsh conditions involving very strong bases might force a reaction through an alternative elimination-addition (benzyne) mechanism, which can lead to substitution at a different position. libretexts.org
Rearrangement Reactions Facilitated by Bromine
While direct bromine-facilitated rearrangements are not common for this specific compound under typical conditions, rearrangement can be a feature of certain reaction pathways involving aryl halides. As mentioned above, nucleophilic displacement reactions on unactivated aryl halides, if forced to proceed under high temperatures with strong bases (e.g., NaNH₂), can occur via a benzyne intermediate. libretexts.org
The formation of a benzyne intermediate from this compound would involve the elimination of HBr from adjacent carbons. Subsequent addition of a nucleophile to the benzyne can occur at two different positions, potentially leading to a mixture of products where the incoming nucleophile is not at the original position of the bromine atom. This constitutes a formal rearrangement. For example, the hydrolysis of 4-chlorotoluene (B122035) under forcing conditions yields a mixture of 3- and 4-methylphenol, demonstrating this rearrangement phenomenon. libretexts.org
Intramolecular Cyclization Processes
The bromo-dimethoxybenzene scaffold can be a precursor for various intramolecular cyclization reactions, provided a suitable reacting partner is attached to the molecule. These reactions are powerful tools for constructing new ring systems.
One prominent example is the Parham cyclization, which involves the intramolecular trapping of an aryllithium species. As established, this compound can readily form an aryllithium at the C4 position. If a side chain containing an electrophilic group were attached elsewhere on the molecule (e.g., at the benzyloxy group or as a new substituent), this aryllithium could attack it intramolecularly to form a new ring. The efficiency of such cyclizations can be dramatically influenced by the solvent, as seen in related systems where THF promotes rapid cyclization while diethyl ether does not. researchgate.netacgpubs.org
Other potential intramolecular cyclizations include:
Radical Cyclization: If a side chain susceptible to radical formation were introduced, the aryl bromide could be converted to an aryl radical, which could then cyclize onto an appropriately placed alkene or alkyne. researchgate.net
Metal-Catalyzed Cyclizations: The aryl bromide functionality is a key handle for transition metal-catalyzed cross-coupling reactions. Intramolecular versions of reactions like the Heck or Suzuki coupling can be designed to form cyclic structures. nih.gov
Diels-Alder Cyclization: While not directly involving the bromine, the aromatic core can be part of a diene or dienophile in an intramolecular Diels-Alder reaction to build complex polycyclic frameworks, as demonstrated in the synthesis of various alkaloids. rsc.org
Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it reveals detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) for Proton Environment and Coupling Analysis
A ¹H NMR spectrum for this compound would be expected to show distinct signals for the protons on the dimethoxybenzene ring, the benzyloxy methylene (B1212753) bridge, and the benzyl (B1604629) phenyl ring. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, and coupling constants (J) would provide information on the dihedral angles between them. A detailed analysis of these parameters would allow for the unambiguous assignment of each proton in the molecule.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, identifying which protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the benzyloxy group to the correct position on the dimethoxybenzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, helping to determine the molecule's preferred conformation.
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Assignment
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum would display characteristic absorption bands for the functional groups present in "1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene". Key expected absorptions would include C-H stretching from the aromatic rings and methyl groups, C=C stretching from the aromatic rings, C-O stretching from the ether linkages, and a C-Br stretching vibration at a lower frequency.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS would be used to measure the exact mass of the molecular ion of "this compound" with high precision (typically to four or five decimal places). This accurate mass measurement would allow for the unambiguous determination of its elemental formula, C₁₅H₁₅BrO₃, by distinguishing it from any other compounds with the same nominal mass. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would also be a key feature in the mass spectrum, providing definitive evidence for the presence of a single bromine atom in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for assessing the purity and confirming the identity of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated from other components in a mixture based on its transit time through a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint. For this compound, analysis of the mass spectrum would be expected to reveal key structural information. The presence of bromine is readily identified by the characteristic M and M+2 isotopic peaks, with approximately equal intensity, due to the natural abundance of the 79Br and 81Br isotopes. researchgate.net
The fragmentation pattern in Electron Ionization (EI) mode would likely be dominated by fragments corresponding to the most stable cations. Significant ions would be anticipated from the cleavage of the benzylic ether bond, a common fragmentation pathway. ojp.gov This would result in a prominent peak for the benzyl cation (m/z 91) and a fragment corresponding to the bromodimethoxybenzene radical cation. Further fragmentation of the aromatic ring can also occur. The retention time from the gas chromatogram provides an additional layer of identification and is crucial for assessing the sample's purity by detecting any potential contaminants or unreacted starting materials. psu.edu
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Representation | Significance |
|---|---|---|---|
| 338/340 | [M]+ (Molecular Ion) | C15H15BrO3+ | Confirms the molecular weight of the compound; the dual peak indicates the presence of one bromine atom. |
| 91 | [C7H7]+ | Benzyl Cation | Highly stable fragment, indicating the presence of a benzyl group. Often the base peak. |
| 247/249 | [M - C7H7]+ | Bromodimethoxyphenoxy Cation | Results from the cleavage of the benzyl group. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For the analysis of complex mixtures or for compounds that may be thermally unstable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. kuleuven.be This technique couples the high-resolution separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. It is particularly useful for identifying and quantifying a target compound within a complex matrix, such as a crude reaction mixture or a biological sample. bohrium.com
The analysis begins with the separation of the mixture via an LC column. The eluent is then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate protonated molecules (e.g., [M+H]+) with minimal fragmentation. kuleuven.be
In the tandem mass spectrometer, the precursor ion corresponding to this compound is selectively isolated, subjected to collision-induced dissociation (CID) to generate product ions, and these specific product ions are then detected. This two-stage mass analysis provides exceptional selectivity and reduces chemical noise, enabling precise identification and quantification even at low concentrations. bohrium.comnih.gov
| Parameter | Value/Description |
|---|---|
| LC System | UPLC H-Class |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (B52724) (0.1% Formic Acid) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 339/341 [M+H]+ |
| Product Ions (Q3) | m/z 91 (from loss of bromodimethoxyphenoxy group) and other specific fragments |
| Capillary Voltage | 3500 V nih.gov |
| Drying Gas Temp. | 320 °C nih.gov |
X-ray Diffraction (XRD) Analysis for Crystalline Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. For this compound, obtaining suitable single crystals, for instance through slow evaporation from a solvent like acetone (B3395972), is the first critical step. nih.govnih.gov
Once a crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. Structural refinement of the data yields a detailed model of the molecule. In a related compound, 4-(benzyloxy)-2-bromo-1-methoxybenzene, XRD analysis revealed that the phenyl ring and the bromomethoxyphenyl ring were oriented at a dihedral angle of 72.6(3)°. nih.gov A similar non-planar conformation would be expected for this compound due to the flexible ether linkage. The crystal structure would also be stabilized by weak intermolecular interactions. nih.gov
| Parameter | Description |
|---|---|
| Chemical Formula | C15H15BrO3 |
| Crystal System | Monoclinic (example) |
| Space Group | P21/c (example) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Measured Reflections | ~4000 |
| Independent Reflections | ~4000 |
| Final R-indices | R1, wR2 |
Chromatographic Methods for Purification and Analytical Assessment
Silica (B1680970) Gel Column Chromatography for Compound Isolation
Silica gel column chromatography is the most common and effective technique for the purification of synthetic compounds like this compound on a preparative scale. beilstein-journals.org This method separates compounds based on their differential adsorption to the polar silica gel stationary phase and their solubility in the non-polar mobile phase. orgsyn.org
The crude product from a synthesis is typically dissolved in a minimal amount of solvent and loaded onto the top of a column packed with silica gel. A solvent system, or eluent, is then passed through the column. Non-polar compounds have weaker interactions with the silica gel and elute more quickly, while more polar compounds are retained longer. For aromatic ethers, a common mobile phase consists of a mixture of a non-polar solvent like hexanes or petroleum ether (PE) and a slightly more polar solvent like ethyl acetate (B1210297) (EA) or dichloromethane. rsc.orgrsc.orgbeilstein-journals.org The ratio of these solvents is optimized to achieve the best separation between the desired product and any impurities. Fractions are collected and analyzed (often by TLC) to isolate the pure compound.
| Solvent System (v/v) | Compound Type | Reference |
|---|---|---|
| Petroleum Ether : Ethyl Acetate (12:1) | Substituted Benzyl Ether | rsc.org |
| Petroleum Ether : Ethyl Acetate (6:1) | Substituted Phenyl Ether | rsc.org |
| Hexane : Ethyl Acetate (20:1) | Dimethoxybenzene Derivative | beilstein-journals.org |
| Petroleum Ether : Ethyl Acetate (40:1) | Substituted Benzyl Ether | rsc.org |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical method used to monitor the progress of a chemical reaction, identify components in a mixture, and determine the purity of a compound. rsc.org A small amount of the reaction mixture is spotted onto a TLC plate coated with silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable eluent.
As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity. After development, the separated spots are visualized, commonly under UV light (254 nm) for UV-active compounds, or by staining with a chemical reagent like p-anisaldehyde or potassium permanganate. rsc.orgrsc.org
The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a compound in a given solvent system. By comparing the Rf value of the product spot to that of the starting materials, a chemist can quickly assess the status of the reaction. The appearance of a single spot for the purified product suggests a high degree of purity. rsc.org
| Compound | Rf Value (Hexanes:EtOAc 4:1) | Visualization | Observation |
|---|---|---|---|
| Starting Material (e.g., 4-bromo-2,5-dimethoxyphenol) | 0.25 | UV active, stains with KMnO4 | Spot diminishes over time. |
| This compound (Product) | 0.60 | UV active | New spot appears and intensifies. |
| Reaction Mixture (Mid-point) | Spots at 0.25 and 0.60 | UV active | Indicates both starting material and product are present. |
Computational Chemistry and Theoretical Studies of 1 Benzyloxy 4 Bromo 2,5 Dimethoxybenzene
Conformational Analysis of Methoxy (B1213986) and Benzyloxy Substituents on the Aromatic Ring
The three-dimensional structure and preferred conformation of 1-(benzyloxy)-4-bromo-2,5-dimethoxybenzene are dictated by the interplay of steric and electronic effects of its substituents. The rotational freedom around the C-O bonds of the methoxy and benzyloxy groups allows the molecule to adopt various spatial arrangements.
Conformational analysis, often performed using molecular mechanics or quantum chemical calculations, seeks to identify the lowest energy (most stable) conformers. For the methoxy groups, there is a general tendency to be coplanar with the benzene (B151609) ring to maximize resonance stabilization. nih.gov However, steric hindrance between adjacent substituents can force them out of the plane. rsc.org In the case of 1,4-dimethoxybenzene, the methoxy groups can adopt a relatively stable, planar, or near-planar geometry. colostate.edu
The benzyloxy group introduces significantly more conformational complexity due to the additional C-C and C-O bonds with rotational freedom. A critical conformational parameter is the dihedral angle between the dimethoxybenzene ring and the phenyl ring of the benzyl (B1604629) group. X-ray crystallography of the closely related compound, 4-(benzyloxy)-2-bromo-1-methoxybenzene, reveals that its two aromatic rings are nearly orthogonal, with a dihedral angle of 72.58°. nih.gov This significant twist is a result of minimizing steric repulsion between the two rings. A similar non-planar arrangement is expected for this compound. Theoretical models are used to calculate the rotational energy barriers and identify the most stable orientations of all substituents.
| Parameter | Description | Expected Finding for this compound | Primary Influencing Factor |
|---|---|---|---|
| Ring-O-CH₃ Torsion Angle | The dihedral angle defining the orientation of the methoxy group relative to the benzene ring. | Near-planar, but may deviate slightly due to steric interactions with adjacent groups. | Resonance stabilization vs. Steric hindrance |
| Ring-O-CH₂ Torsion Angle | The dihedral angle defining the orientation of the benzyl methylene (B1212753) bridge relative to the benzene ring. | Oriented to minimize steric clash with methoxy groups. | Steric hindrance |
| O-CH₂-Phenyl Torsion Angle | The dihedral angle defining the orientation of the benzyl's phenyl group relative to the ether linkage. | Adopted to achieve an overall low-energy conformation. | Minimization of steric repulsion |
| Inter-ring Dihedral Angle | The dihedral angle between the planes of the dimethoxybenzene ring and the benzyl's phenyl ring. | A large angle, likely >70°, indicating a non-planar (twisted) conformation. nih.gov | Steric hindrance between the two aromatic rings |
Electronic Structure and Molecular Orbital Theory Investigations
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of delocalized orbitals that extend over the entire molecule. csus.edu This approach is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. pressbooks.pub For this compound, MO theory calculations can map the distribution and energy levels of its electrons.
The most important orbitals for chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). researchgate.net
HOMO: This orbital can be considered the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.
LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the ability to accept electrons (electrophilicity). A lower LUMO energy signifies a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov In this compound, the electron-donating methoxy and benzyloxy groups are expected to raise the HOMO energy level, while the electron-withdrawing bromine atom and the aromatic systems will influence both HOMO and LUMO levels. nih.gov Theoretical calculations show that the electron density of the HOMO is often localized on the electron-rich dimethoxybenzene ring, while the LUMO may be distributed across the entire π-system. globalresearchonline.net
| Orbital | Description | Predicted Characteristics for this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital occupied by electrons; acts as an electron donor. | Energy is raised by the electron-donating ether groups. Electron density is likely concentrated on the substituted benzene ring. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied; acts as an electron acceptor. | Energy and distribution are influenced by the entire conjugated system and the bromine atom. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A relatively small gap is expected, indicating potential for high chemical reactivity. nih.gov |
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Predictions
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is known for providing a good balance between accuracy and computational cost. nih.gov Functionals such as B3LYP combined with basis sets like 6-311G are commonly employed to optimize molecular geometry and calculate various properties. researchgate.net
DFT calculations can predict several key molecular properties and reactivity descriptors for this compound:
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. nih.gov For this molecule, negative potential is expected around the oxygen atoms and the π-systems of the rings, while positive potential would be found near the hydrogen atoms.
| Property/Descriptor | Definition | Predicted Information |
|---|---|---|
| Optimized Geometry | The lowest-energy three-dimensional structure of the molecule. | Provides bond lengths, bond angles, and dihedral angles for the most stable conformer. |
| Molecular Electrostatic Potential (MEP) | A plot of the electrostatic potential on the electron density surface. | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites. nih.gov |
| Chemical Hardness (η) | A measure of resistance to deformation of the electron cloud. Calculated from the HOMO-LUMO gap. | A low hardness value (high softness) indicates high reactivity. globalresearchonline.net |
| Electronegativity (χ) | The ability of the molecule to attract electrons. | Provides insight into the molecule's charge-transfer behavior in reactions. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the molecule's capacity to act as an electrophile. |
Elucidation of Reaction Mechanisms through Theoretical Modeling
Theoretical modeling is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. By calculating the energies of reactants, products, intermediates, and transition states, computational chemists can determine the most favorable reaction pathway and predict reaction kinetics. researchgate.net
For this compound, the bromine atom makes it a suitable substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is used to form new carbon-carbon bonds. nih.gov To model such a reaction, DFT calculations would be employed to:
Optimize the geometries of all species involved in the catalytic cycle, including the starting material, the organoborane reagent, the palladium catalyst in its various oxidation states, and any intermediates.
Locate the transition state structures for each elementary step of the reaction (e.g., oxidative addition, transmetalation, reductive elimination).
Calculate the activation energy for each step, which is the energy difference between the reactants and the transition state. The step with the highest activation energy is the rate-determining step.
Construct a reaction energy profile , which plots the energy of the system as the reaction progresses from reactants to products.
This detailed computational analysis provides a step-by-step understanding of the reaction mechanism at the molecular level, which can be difficult to obtain through experimental methods alone.
Molecular Dynamics and Docking Simulations for Intermolecular Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study how a small molecule (ligand), such as this compound, interacts with a larger macromolecule, typically a protein or nucleic acid. tanaffosjournal.ir These methods are central to computer-aided drug design.
Molecular Docking: This technique predicts the preferred binding orientation (pose) and affinity of a ligand within the active site of a receptor. mdpi.com The process involves generating a multitude of possible poses and scoring them based on how well they fit sterically and electronically. The aromatic rings of this compound could participate in favorable π-π stacking or hydrophobic interactions with amino acid residues in a protein's binding pocket, while the oxygen atoms could act as hydrogen bond acceptors. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-receptor complex over time. dost.gov.ph The system is placed in a simulated physiological environment (e.g., a box of water molecules), and the movements of all atoms are calculated over a period of nanoseconds or longer. tanaffosjournal.ir Analysis of the simulation trajectory can reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand, one can determine if it remains stably bound in the active site.
Protein Flexibility: The root-mean-square fluctuation (RMSF) of protein residues can show which parts of the protein move or adjust to accommodate the ligand.
Key Interactions: The persistence of specific interactions, such as hydrogen bonds or hydrophobic contacts, can be tracked throughout the simulation to confirm their importance for binding.
Together, these simulations provide a dynamic picture of the intermolecular interactions governing the recognition and binding between the molecule and a biological target.
| Technique | Objective | Key Steps | Information Gained |
|---|---|---|---|
| Molecular Docking | Predict the binding pose and affinity of the molecule in a receptor's active site. | 1. Prepare ligand and receptor structures. 2. Define the binding site (grid box). 3. Run docking algorithm to generate poses. 4. Score and rank the poses. | Binding energy (affinity), preferred orientation, key interacting residues. mdpi.com |
| Molecular Dynamics (MD) | Evaluate the stability and dynamics of the molecule-receptor complex over time. | 1. Solvate the complex in a water box. 2. Add ions to neutralize the system. 3. Minimize energy. 4. Run simulation for a set time (e.g., 100 ns). | Stability of the complex (RMSD), flexibility of protein regions (RMSF), persistence of intermolecular bonds. dost.gov.ph |
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The structural framework of 1-(benzyloxy)-4-bromo-2,5-dimethoxybenzene makes it an ideal starting material or intermediate in multi-step syntheses. The strategic placement of its functional groups allows for sequential and controlled modifications, which is a cornerstone of modern synthetic chemistry aimed at building complex targets with high precision.
This compound is a valuable precursor for the synthesis of N-benzyl phenethylamine derivatives, a class of compounds extensively studied for their interaction with serotonin receptors. nih.govnih.gov The synthesis of these complex amines, such as the NBOMe series, typically begins with a 2,5-dimethoxy-4-bromo-substituted benzene (B151609) core. researchgate.netnih.gov
A common synthetic pathway involves the conversion of a precursor like 1-bromo-2,5-dimethoxybenzene into 4-bromo-2,5-dimethoxybenzaldehyde. This aldehyde then undergoes a Henry reaction with nitromethane, followed by reduction of both the nitro group and the aldehyde, typically with a powerful reducing agent like lithium aluminum hydride (LAH), to yield 4-bromo-2,5-dimethoxyphenethylamine (2C-B). researchgate.netmdpi.com This primary amine is the direct precursor to the N-benzyl derivatives. The final step is a reductive amination, where 2C-B is reacted with a substituted benzaldehyde (e.g., 2-methoxybenzaldehyde) in the presence of a reducing agent like sodium borohydride to form the desired N-benzyl phenethylamine. nih.gov
The use of the title compound, this compound, allows for the introduction of a phenolic hydroxyl group in the final molecule after debenzylation, further expanding the diversity of accessible analogues.
The compound is also a useful building block for constructing more rigid and sterically complex structures such as bridged aromatic systems and heterocycles. While direct examples starting from this compound are specific to proprietary syntheses, its utility can be inferred from established methodologies. For instance, palladium-catalyzed domino reactions involving Sonogashira coupling followed by intramolecular cyclization are a powerful tool for synthesizing substituted heterocycles like benzo[b]furans. organic-chemistry.org
In such a sequence, the aryl bromide (this compound) would first be coupled with a terminal alkyne bearing a pendant nucleophile, such as a hydroxyl group. The resulting intermediate can then undergo an intramolecular cyclization reaction, where the nucleophile attacks the alkyne, to form a new heterocyclic ring fused to the original benzene core. The ability to perform these reactions in a single pot enhances synthetic efficiency. This strategy provides a pathway to complex, polycyclic systems that are of interest in medicinal chemistry and materials science. nih.gov
Facilitation of New Carbon-Carbon Bond Constructions via Cross-Coupling Methods
The bromine atom on the aromatic ring of this compound is a key feature that enables its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon bonds. wikipedia.orgwikipedia.org
The Suzuki-Miyaura coupling is one of the most powerful methods for forming biaryl structures. libretexts.org In this reaction, the aryl bromide is coupled with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org The reactivity of substituted aryl bromides like 1-bromo-4-chloro-2,5-dimethoxybenzene in Suzuki couplings has been noted, making it a suitable precursor for such transformations. researchgate.net This allows for the direct connection of the dimethoxybenzene core to other aryl or heteroaryl systems.
The Sonogashira coupling provides a direct route to aryl alkynes by coupling the aryl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The resulting alkynyl-substituted aromatic compounds are valuable intermediates themselves, serving as precursors for more complex structures, including heterocycles and conjugated polymers. researchgate.net
The table below summarizes representative cross-coupling reactions that can be performed using this scaffold.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl alkyne |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Aryl-substituted alkene |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl-substituted derivative |
Utility in the Modular Assembly of Diverse Aromatic Scaffolds
The true synthetic power of this compound is realized in its application to the modular assembly of diverse molecular libraries. Cross-coupling reactions like the Suzuki and Sonogashira couplings are inherently modular; the core aromatic scaffold remains constant while the coupling partner can be varied extensively.
This "plug-and-play" approach allows for the rapid generation of a wide range of analogues from a single, common intermediate. By starting with this compound and coupling it with a library of different boronic acids or alkynes, chemists can systematically explore the structure-activity relationships of a new compound series or create materials with fine-tuned electronic or photophysical properties.
The following table illustrates this modularity by showing how different coupling partners in a Suzuki-Miyaura reaction lead to structurally distinct products.
| Starting Material | Boronic Acid Partner | Resulting Aromatic Scaffold |
| This compound | Phenylboronic acid | 1-(Benzyloxy)-4-phenyl-2,5-dimethoxybenzene |
| This compound | Pyridine-3-boronic acid | 1-(Benzyloxy)-4-(pyridin-3-yl)-2,5-dimethoxybenzene |
| This compound | Thiophene-2-boronic acid | 1-(Benzyloxy)-4-(thiophen-2-yl)-2,5-dimethoxybenzene |
| This compound | 4-Vinylphenylboronic acid | 1-(Benzyloxy)-4-(4-vinylphenyl)-2,5-dimethoxybenzene |
Contribution to the Synthesis of Precursors for Functional Materials and Natural Product Analogues
The dimethoxybenzene core is a recurring motif in functional materials and natural products. Consequently, this compound and its close relatives are valuable starting materials for these advanced targets.
In the realm of functional materials, related compounds have been used to synthesize two-photon absorption chromophores, which are of interest for applications in optical data storage and bio-imaging. For example, 1-bromo-2,5-dimethoxybenzene has been used in the preparation of 1,4-bis{2,5-dimethoxy-4-[2-(4-pyridyl)ethenyl]phenyl}butadiyne. sigmaaldrich.com The electron-rich nature of the dimethoxy-substituted ring is crucial for achieving the desired photophysical properties. Similarly, positional isomers have been used to create photosensitizers based on ruthenium complexes. guidechem.com
The synthesis of natural product analogues is another area where this building block is significant. Many natural products contain highly substituted aromatic rings. Synthetic strategies for C-aryl glycoside natural products, for example, have utilized substituted dimethoxybenzene derivatives to construct complex polycyclic systems. acs.org The ability to use the bromine atom for coupling reactions and later reveal a hydroxyl group via debenzylation provides a powerful and flexible approach to synthesizing complex natural product analogues, allowing for the exploration of their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
